molecular formula C19H32BNO2 B15131808 N-isopropyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine

N-isopropyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine

Cat. No.: B15131808
M. Wt: 317.3 g/mol
InChI Key: SRCZSZQIRBACHA-UHFFFAOYSA-N
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Description

N-isopropyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine is a compound that belongs to the class of boronic acid derivatives. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boron atom in the structure allows for unique reactivity, making this compound valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine typically involves the following steps:

    Formation of the Boronic Ester: The initial step involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable aryl halide under palladium-catalyzed conditions to form the boronic ester.

    Amine Introduction: The next step involves the introduction of the amine group. This can be achieved through a nucleophilic substitution reaction where the boronic ester reacts with an isopropylamine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can undergo reduction reactions, particularly at the amine group.

    Substitution: The boronic ester group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce various arylated derivatives.

Scientific Research Applications

N-isopropyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.

    Medicine: Boronic acid derivatives are explored for their potential in treating diseases such as cancer and diabetes.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of N-isopropyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine involves its ability to form stable complexes with various molecular targets. The boron atom can interact with hydroxyl groups, amines, and other nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in various applications, from organic synthesis to drug development.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • Isopropoxyboronic Acid Pinacol Ester
  • 2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

N-isopropyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine is unique due to its specific structure, which combines the reactivity of boronic esters with the functional versatility of amines. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C19H32BNO2

Molecular Weight

317.3 g/mol

IUPAC Name

N-propan-2-yl-N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine

InChI

InChI=1S/C19H32BNO2/c1-14(2)21(15(3)4)13-16-11-9-10-12-17(16)20-22-18(5,6)19(7,8)23-20/h9-12,14-15H,13H2,1-8H3

InChI Key

SRCZSZQIRBACHA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN(C(C)C)C(C)C

Origin of Product

United States

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